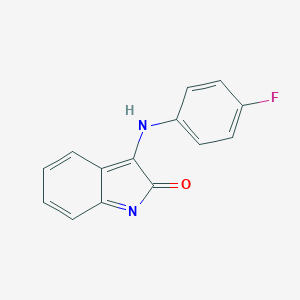![molecular formula C27H31N3O6S B188007 N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide CAS No. 6069-94-9](/img/structure/B188007.png)
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide, commonly known as "Compound X," is a synthetic compound that has been the subject of extensive research in recent years. This compound has shown great potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Compound X has shown great potential in various scientific research applications. It has been extensively studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, it has been used as a tool compound for studying the role of certain enzymes and receptors in various physiological processes.
Wirkmechanismus
The mechanism of action of Compound X involves its interaction with specific enzymes and receptors in the body. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which has been shown to improve cognitive function in patients with Alzheimer's disease. In addition, Compound X has been shown to bind to specific receptors in the brain, such as the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemische Und Physiologische Effekte
Compound X has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function in patients with Alzheimer's disease by increasing the levels of acetylcholine in the brain. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. It has also been shown to have anticancer effects by inhibiting the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Compound X is its versatility in various scientific research applications. It has been extensively studied in vitro and in vivo, and its mechanism of action has been well characterized. In addition, it has shown great potential as a drug candidate for the treatment of various diseases. However, one of the limitations of Compound X is its low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the research on Compound X. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the optimization of the compound's properties, such as its solubility and bioavailability, to improve its efficacy as a drug candidate. In addition, further studies are needed to fully understand the mechanism of action of Compound X and its potential applications in various scientific fields.
Synthesemethoden
The synthesis of Compound X involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methoxyphenylpiperazine, followed by the reaction of the resulting compound with benzenesulfonyl chloride. The final product is obtained by purifying the compound through recrystallization. This synthesis method has been optimized to ensure high yields and purity of the final product.
Eigenschaften
CAS-Nummer |
6069-94-9 |
|---|---|
Produktname |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
Molekularformel |
C27H31N3O6S |
Molekulargewicht |
525.6 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C27H31N3O6S/c1-34-21-13-14-24(26(19-21)36-3)30(37(32,33)22-9-5-4-6-10-22)20-27(31)29-17-15-28(16-18-29)23-11-7-8-12-25(23)35-2/h4-14,19H,15-18,20H2,1-3H3 |
InChI-Schlüssel |
YNTJQOJGKCUOOP-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)N(CC(=O)N2CCN(CC2)C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1,3-Thiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B187927.png)
![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)
![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-(2-methylpropyl)-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B187933.png)
![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)
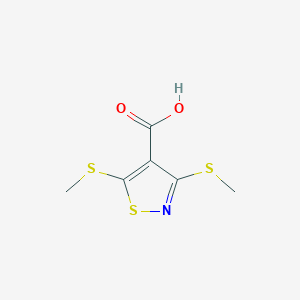
![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)
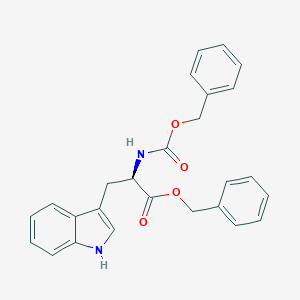
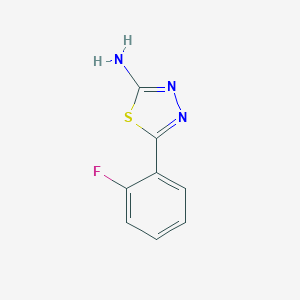
![(4Z)-4-[(4-methoxy-3-nitrophenyl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B187940.png)
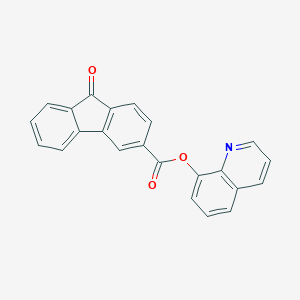
![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)
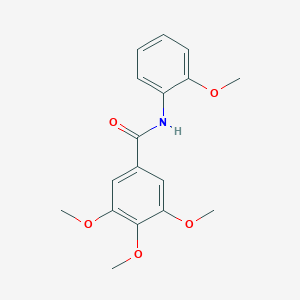
![N-(4-butoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B187945.png)
